SHP2-IN-6 (hydrochloride)
Description
Significance of SHP2 (PTPN11) in Cellular Homeostasis and Disease Pathogenesis
SHP2 is a ubiquitously expressed protein that is essential for normal development and the maintenance of cellular equilibrium. nih.govpnas.org Its function is pivotal in translating extracellular signals into intracellular responses, thereby influencing cell proliferation, differentiation, migration, and survival. nih.govnih.govbiorxiv.org
Role as a Non-Receptor Protein Tyrosine Phosphatase
SHP2 belongs to the family of non-receptor protein tyrosine phosphatases (PTPs), which are enzymes that remove phosphate (B84403) groups from tyrosine residues on other proteins. guidetopharmacology.org This action counteracts the activity of protein tyrosine kinases, which add phosphate groups. This reversible phosphorylation is a fundamental mechanism for controlling protein activity and signal transduction. nih.gov SHP2 is distinguished by its two Src homology 2 (SH2) domains, which allow it to bind to specific phosphorylated tyrosine residues on other proteins, thereby recruiting it to particular signaling complexes. biorxiv.orgnih.gov
Multifunctional Protein in Signal Transduction
SHP2 is a key signaling node that participates in multiple intracellular pathways. nih.govresearchgate.net It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and division. annualreviews.orgpatsnap.com SHP2 is also involved in the phosphoinositide 3-kinase (PI3K)-AKT and Janus kinase (JAK)-STAT signaling cascades, which regulate diverse cellular processes including cell survival, metabolism, and immune responses. nih.govfrontiersin.orgnih.gov Its ability to interact with a variety of signaling molecules allows it to function as a scaffold protein, bringing different components of a signaling pathway into close proximity. nih.gov
Dual Role as Oncogene and Tumor Suppressor
Initially identified as a proto-oncogene, activating mutations in the PTPN11 gene are linked to certain cancers, particularly leukemias. annualreviews.orgnih.gov In many contexts, SHP2 promotes tumor growth by enhancing signaling downstream of receptor tyrosine kinases (RTKs), which are often overactive in cancer. aacrjournals.orgmusechem.com However, emerging evidence reveals a more complex, context-dependent role for SHP2. In some instances, it can act as a tumor suppressor. For example, in hepatocellular carcinoma, SHP2 has been shown to have a tumor-suppressing function. nih.gov This dual functionality depends on the specific cellular context and the signaling pathways that are active. nih.govhep.com.cncancerbiomed.org
Association with Developmental Disorders
Germline mutations in the PTPN11 gene are the primary cause of Noonan syndrome, a developmental disorder characterized by distinctive facial features, short stature, and congenital heart defects. pnas.orgnih.govacs.org These mutations typically lead to a gain-of-function in SHP2 activity. Conversely, another developmental disorder, LEOPARD syndrome (an acronym for its clinical features of multiple lentigines, electrocardiographic conduction abnormalities, ocular hypertelorism, pulmonic stenosis, abnormalities of genitalia, retardation of growth, and deafness), is also caused by PTPN11 mutations. nih.govacs.org Intriguingly, many LEOPARD syndrome-associated mutations result in reduced SHP2 catalytic activity. acs.org Both syndromes share some clinical features, highlighting the critical and sensitive role of SHP2 in human development. acs.orgnih.govhubrecht.eu SHP2 dysfunction has also been implicated in other developmental issues, including those affecting cartilage and bone homeostasis. nih.govmdpi.comresearchgate.net
Involvement in Cancer Etiology
Beyond its role in developmental disorders, somatic mutations and aberrant expression of SHP2 are implicated in the development of various cancers. nih.govmusechem.com Activating mutations are frequently found in juvenile myelomonocytic leukemia (JMML) and have also been identified in solid tumors such as lung cancer, neuroblastoma, and melanoma. musechem.commdpi.comashpublications.orgascopubs.org In many cancers, even without mutations, SHP2 is often hyperactivated and plays a crucial role in mediating oncogenic signals from RTKs and RAS, contributing to tumor growth, metastasis, and resistance to therapy. frontiersin.orgaacrjournals.org Its involvement in pathways that regulate the tumor microenvironment and immune responses further solidifies its position as a key player in cancer. aacrjournals.org
Structural Biology of SHP2 and Its Functional Domains
The function of SHP2 is intricately linked to its three-dimensional structure. The protein is composed of two N-terminal SH2 domains (N-SH2 and C-SH2), a central PTP catalytic domain, and a C-terminal tail. biorxiv.orgnih.govacs.org
In its inactive, or basal state, SHP2 exists in an autoinhibited conformation. biorxiv.orgacs.org The N-SH2 domain physically blocks the active site of the PTP domain, preventing it from dephosphorylating its substrates. nih.govosti.gov This autoinhibitory interaction is crucial for keeping SHP2's activity in check.
Activation of SHP2 occurs when its SH2 domains bind to specific phosphotyrosine-containing sequences on activated receptor tyrosine kinases or scaffolding adapter proteins. biorxiv.org This binding event induces a conformational change, causing the N-SH2 domain to dissociate from the PTP domain. This relieves the autoinhibition and allows the catalytic site to become accessible to its substrates, leading to the propagation of downstream signals. biorxiv.orgacs.org
The SH2 domains, therefore, not only serve to localize SHP2 to specific cellular compartments and signaling complexes but also act as allosteric regulators of its catalytic activity. acs.orgnih.gov The C-terminal tail of SHP2 contains tyrosine residues that can be phosphorylated, creating docking sites for other signaling proteins, further expanding its regulatory capabilities. nih.govnih.gov
| Domain | Function |
| N-terminal SH2 (N-SH2) | Binds to phosphotyrosine motifs; allosterically inhibits the PTP domain in the basal state. biorxiv.orgnih.govosti.gov |
| C-terminal SH2 (C-SH2) | Binds to phosphotyrosine motifs, contributing to substrate recognition and localization. nih.govnih.gov |
| Protein Tyrosine Phosphatase (PTP) | Catalyzes the removal of phosphate groups from tyrosine residues of substrate proteins. guidetopharmacology.orgnih.gov |
| C-terminal Tail | Contains tyrosine phosphorylation sites that can act as docking sites for other signaling proteins. nih.govnih.gov |
N-terminal Src Homology 2 (N-SH2) Domain
The N-SH2 domain is a critical regulatory component of SHP2. researchgate.netnih.gov It is composed of a central antiparallel β-sheet flanked by two α-helices. nih.govpnas.org This domain contains a conserved binding pocket that recognizes and binds to specific phosphotyrosine (pY) motifs on other proteins. nih.govacs.org In the basal, inactive state of SHP2, the N-SH2 domain plays a crucial inhibitory role. researchgate.netnih.govnih.gov It physically blocks the active site of the PTP domain, preventing it from accessing its substrates. researchgate.netnih.govnih.gov This autoinhibitory interaction is a key feature of SHP2 regulation. The binding of a phosphopeptide to the N-SH2 domain is a primary event in the activation of SHP2. researchgate.netnih.gov This interaction induces a conformational change that releases the N-SH2 domain from the PTP active site, thereby relieving the autoinhibition. researchgate.netnih.gov
Protein Tyrosine Phosphatase (PTP) Catalytic Domain
The PTP domain is the enzymatic core of SHP2, responsible for its catalytic activity. researchgate.netkenyon.edu This domain catalyzes the dephosphorylation of tyrosine residues on target proteins. kenyon.edu The active site of the PTP domain is highly conserved among protein tyrosine phosphatases, which has historically made the development of specific inhibitors challenging. researchgate.net The activity of the PTP domain is tightly regulated by the N-SH2 domain. In the autoinhibited state, the N-SH2 domain physically obstructs the PTP active site, preventing substrate binding and catalysis. researchgate.netnih.gov Upon activation, the PTP domain becomes accessible to its substrates, allowing it to perform its function in signal transduction. researchgate.net
C-terminal Tail and Tyrosyl Phosphorylation Sites
The C-terminal tail of SHP2 is a flexible region that contains two key tyrosine residues, Y542 and Y580, which can be phosphorylated. researchgate.netnih.gov These phosphorylation sites act as docking sites for other signaling proteins, most notably the adaptor protein Grb2. nih.gov When phosphorylated, the C-terminal tail can recruit Grb2, which in turn can link SHP2 to the Ras signaling pathway. nih.gov This scaffolding function of the C-terminal tail is an important aspect of SHP2's role in signal transduction, allowing it to act as a molecular bridge in signaling complexes. nih.gov However, studies have also shown that the C-terminal tyrosyl phosphorylation sites can be dispensable for some of SHP2's functions, indicating a context-dependent role. nih.gov
Allosteric Regulation of SHP2 Activity
The catalytic activity of SHP2 is not constitutive but is instead exquisitely controlled by a sophisticated mechanism of allosteric regulation. This regulation ensures that the phosphatase is only active at the appropriate time and place within the cell, preventing aberrant signaling.
Autoinhibited Conformation and Molecular Switch Mechanism
In its basal state, SHP2 exists in a "closed" or autoinhibited conformation. researchgate.netkenyon.eduacs.org This inactivity is maintained by an intramolecular interaction where the N-SH2 domain folds back and binds to the PTP domain, effectively blocking the catalytic active site. researchgate.netnih.govfrontiersin.org This interaction acts as a molecular lock, keeping the enzyme in a dormant state. researchgate.net The N-SH2 domain, therefore, functions as a conformational switch; it can either bind to and inhibit the PTP domain or bind to phosphoproteins to activate the enzyme. nih.gov The equilibrium between the closed, inactive state and an open, active state is a critical determinant of SHP2's signaling output. brandeis.edu
Ligand Binding to SH2 Domains and Conformational Changes
The activation of SHP2 is triggered by the binding of its SH2 domains to phosphotyrosine-containing motifs on activated receptor tyrosine kinases or scaffolding adapter proteins. researchgate.netnih.govacs.org The binding of a pY-containing ligand to the N-SH2 domain induces a significant conformational change in the protein. researchgate.netnih.gov This change disrupts the inhibitory interface between the N-SH2 and PTP domains, causing the N-SH2 domain to dissociate from the active site. researchgate.netnih.gov This release of autoinhibition exposes the catalytic cleft of the PTP domain, allowing it to bind and dephosphorylate its substrates, leading to the "open" and active state of the enzyme. researchgate.netpnas.org The binding of ligands to the C-SH2 domain further stabilizes this active conformation and contributes to the specificity of SHP2's interactions. nih.govfrontiersin.org
Research Findings on SHP2
| Feature | Description | References |
| Structure | Composed of two SH2 domains (N-SH2 and C-SH2), a PTP catalytic domain, and a C-terminal tail. | researchgate.net, nih.gov, researchgate.net, rupress.org, acs.org, nih.gov |
| N-SH2 Domain | Binds phosphotyrosine motifs and allosterically inhibits the PTP domain in the basal state. | researchgate.net, acs.org, nih.gov |
| C-SH2 Domain | Contributes to binding affinity and specificity for phosphoproteins. | nih.gov, kenyon.edu, nih.gov |
| PTP Domain | The catalytic core responsible for dephosphorylating target proteins. | researchgate.net, kenyon.edu |
| C-terminal Tail | Contains phosphorylatable tyrosine residues (Y542, Y580) that act as docking sites. | researchgate.net, nih.gov |
| Regulation | Activity is controlled by an autoinhibitory mechanism and allosteric activation upon ligand binding. | researchgate.net, nih.gov, acs.org, kenyon.edu |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N6O2S.ClH/c1-13(31)30-11-22(23,24)18-14(30)3-2-4-15(18)33-20-19(26)28-17(9-27-20)29-7-5-21(6-8-29)12-32-10-16(21)25;/h2-4,9,16H,5-8,10-12,25H2,1H3,(H2,26,28);1H/t16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTYVQDHPFFBBF-PKLMIRHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COCC5N)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2N6O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Shp2 in 6 Hydrochloride Action
Allosteric Inhibition of SHP2 by SHP2-IN-6 (hydrochloride)
Allosteric inhibitors of SHP2 function by binding to a site distinct from the active site, thereby modulating the enzyme's activity. A key mechanism for many allosteric SHP2 inhibitors is the stabilization of the enzyme's inactive, auto-inhibited state. researchgate.netnih.gov
SHP2-IN-6 (hydrochloride), in line with other advanced allosteric SHP2 inhibitors, is understood to stabilize the closed, auto-inhibited conformation of the enzyme. researchgate.netnih.gov This "molecular glue" mechanism effectively locks SHP2 in its inactive state, preventing the conformational changes required for its activation. By maintaining the interaction between the N-SH2 domain and the PTP domain, the catalytic site remains inaccessible to its substrates. nih.gov This mode of action is a hallmark of a new generation of SHP2 inhibitors that have demonstrated significant therapeutic potential. researchgate.net
The binding site for many potent allosteric SHP2 inhibitors is a tunnel-like pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains. osti.gov While the specific crystallographic data for SHP2-IN-6 (hydrochloride) binding is not as widely detailed in public literature as for prototype inhibitors like SHP099, its classification as a potent allosteric inhibitor strongly suggests that it targets this well-characterized allosteric pocket. medchemexpress.comresearchgate.net This site is distinct from the catalytic active site, providing a basis for high selectivity over other phosphatases. nih.gov The simultaneous interaction with all three domains is crucial for the potent stabilization of the inactive conformation. osti.gov
By stabilizing the auto-inhibited conformation, SHP2-IN-6 (hydrochloride) effectively suppresses the phosphatase activity of SHP2. patsnap.commedchemexpress.com This inhibition prevents the dephosphorylation of SHP2's downstream targets, thereby blocking the signaling cascades that are dependent on SHP2 function. nih.gov The potent IC50 value of 25.8 nM for JAB-3068 (SHP2-IN-6) underscores its high efficacy in inhibiting SHP2's catalytic function through this allosteric mechanism. medchemexpress.com The measurement of phosphatase activity is often conducted using surrogate substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). nih.gov
Competitive Active-Site Inhibition of SHP2
Competitive inhibitors, in contrast to their allosteric counterparts, directly compete with the substrate for binding to the enzyme's active site. While the primary mechanism of action for SHP2-IN-6 (hydrochloride) is understood to be allosteric, this section will address the possibility of competitive inhibition based on the provided outline.
The development of potent and selective SHP2 inhibitors has historically been challenging due to the highly conserved and positively charged nature of the PTP active site. pnas.org While some inhibitors have been designed to target the active site, the current generation of highly potent inhibitors, to which SHP2-IN-6 (hydrochloride) belongs, predominantly functions through an allosteric mechanism. medchemexpress.comresearchgate.net There is no direct evidence in the reviewed literature to suggest that SHP2-IN-6 (hydrochloride) acts as a competitive inhibitor by directly binding to the catalytic site. Its high potency is attributed to its allosteric mode of action. medchemexpress.com
The catalytic site of SHP2 is characterized by a PTP loop containing key residues essential for catalysis. osti.gov Active-site inhibitors are designed to interact with these residues to block substrate access and catalysis. Given that SHP2-IN-6 (hydrochloride) is characterized as a potent allosteric inhibitor that stabilizes the closed conformation of SHP2, it is unlikely to have significant interactions with the catalytic loop residues in a manner characteristic of a competitive inhibitor. medchemexpress.comresearchgate.net The stabilization of the auto-inhibited state physically occludes the active site, thereby preventing substrate interaction, which is an indirect consequence of its allosteric binding rather than direct competition at the catalytic loop. nih.gov
Structural Basis of Inhibitor-SHP2 Interactions
The precise three-dimensional arrangement of SHP2-IN-6 (hydrochloride) within the SHP2 protein dictates its inhibitory mechanism. Understanding this structural basis involves analyzing crystal structures, simulating the dynamic binding process, and identifying the specific amino acid residues that are critical for the interaction.
Co-crystal Structure Analysis of SHP2-Inhibitor Complexes
Co-crystal structure analysis provides an atomic-level snapshot of the inhibitor bound to its target protein. At present, there are no publicly available co-crystal structures of SHP2 in a complex with SHP2-IN-6 (hydrochloride) deposited in the Protein Data Bank (PDB).
Molecular Dynamics Simulations of Binding
Molecular dynamics (MD) simulations offer computational insights into the dynamic process of an inhibitor binding to its target, revealing conformational changes and the stability of the complex over time. A comprehensive search of scientific literature did not yield specific molecular dynamics simulation studies focused on the binding of SHP2-IN-6 (hydrochloride) to the SHP2 protein.
Identification of Key Binding Motifs and Residues
Identifying the key amino acid residues and binding motifs within the SHP2 protein that directly interact with SHP2-IN-6 (hydrochloride) is fundamental to understanding its mechanism of action and selectivity. However, without co-crystal structures or dedicated molecular modeling studies for this specific inhibitor, the critical residues involved in its binding remain to be experimentally determined and reported in peer-reviewed literature.
Kinetic Analysis of SHP2-IN-6 (hydrochloride) Binding and Inhibition
Kinetic studies are essential for quantifying the potency and binding characteristics of an inhibitor. These analyses measure how effectively the inhibitor interferes with enzyme activity and the strength of the inhibitor-protein interaction.
Enzyme Kinetic Studies of SHP2 Inhibition
Enzyme kinetic studies, which determine parameters such as the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), are used to quantify the potency of an inhibitor. Publicly accessible research detailing specific enzyme kinetic studies for SHP2-IN-6 (hydrochloride) against the SHP2 enzyme is not available at this time.
Binding Affinity and Dissociation Constants
Binding affinity, often expressed as the dissociation constant (Kd), measures the strength of the binding interaction between the inhibitor and the target protein. Specific binding affinity data and dissociation constants for the interaction between SHP2-IN-6 (hydrochloride) and the SHP2 protein have not been reported in the available scientific literature.
Influence on SH2 Domain Binding Kinetics
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical enzyme in cellular signaling pathways, and its activity is tightly regulated by its molecular structure. SHP2 consists of two SH2 domains (N-SH2 and C-SH2) and a protein tyrosine phosphatase (PTP) domain. In its inactive, or auto-inhibited state, the N-SH2 domain physically blocks the active site of the PTP domain, preventing it from dephosphorylating its substrates. The activation of SHP2 occurs when the SH2 domains bind to specific phosphotyrosine-containing peptides on other proteins, which causes a conformational change that releases the PTP domain from its inhibited state.
SHP2-IN-6 (hydrochloride), also known as JAB-3068, is a potent, orally bioavailable allosteric inhibitor of SHP2. medchemexpress.comcancer.gov Allosteric inhibitors function by binding to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. In the case of SHP2-IN-6 (hydrochloride) and other similar allosteric inhibitors, the binding occurs at a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains. mdpi.com This binding stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state. mdpi.comnih.gov
The primary mechanism by which SHP2-IN-6 (hydrochloride) inhibits SHP2 function is by preventing the release of the N-SH2 domain from the PTP catalytic site. This stabilization of the closed, inactive conformation means that the enzyme cannot be activated by the binding of phosphopeptides to the SH2 domains.
While the overarching mechanism of action for allosteric SHP2 inhibitors like SHP2-IN-6 (hydrochloride) is to stabilize the auto-inhibited state, detailed, publicly available research findings and specific quantitative data on how this compound directly influences the binding kinetics (i.e., the association and dissociation rates) of the SH2 domains with their phosphopeptide binding partners are limited. The focus of existing research has been on the functional outcome of the inhibitor's binding—the stabilization of the inactive conformation and the subsequent inhibition of PTP activity.
Theoretical molecular dynamics simulations have been used to study the interactions between allosteric inhibitors and SHP2. These studies show that the binding of allosteric inhibitors can influence the interaction energy between the N-SH2 and PTP domains, which is a key factor in maintaining the auto-inhibited state. mdpi.com For instance, the binding of the allosteric inhibitor SHP099 has been shown to stabilize the auto-inhibited conformation of both wild-type and certain mutant forms of SHP2. researchgate.net
It is important to distinguish that the inhibitory action of SHP2-IN-6 (hydrochloride) is not due to direct competition with phosphopeptides for binding to the SH2 domains. Instead, it prevents the conformational change that is necessary for SHP2 activation, which is normally triggered by SH2 domain engagement. Therefore, while the SH2 domains may still be capable of binding to their targets, this binding event is rendered ineffective in activating the phosphatase.
Further research, including detailed biophysical and kinetic studies, would be necessary to precisely quantify the direct impact of SHP2-IN-6 (hydrochloride) on the binding affinities and kinetics of the SH2 domains for their various interaction partners.
Shp2 in 6 Hydrochloride and Its Impact on Cellular Signaling Pathways
Modulation of the RAS/MAPK/ERK Signaling Cascade
The RAS/MAPK/ERK pathway is a central signaling cassette that relays extracellular signals to the nucleus to control gene expression and cell fate decisions. SHP2 is a crucial positive regulator of this pathway, and its inhibition by compounds like SHP2-IN-6 (hydrochloride) significantly attenuates this signaling axis through multiple mechanisms. patsnap.comtargetedonc.com
Inhibition of RAS-GTP Loading and Downstream Activation
SHP2 is essential for the full activation of RAS, a small GTPase that acts as a molecular switch. nih.gov In its active state, RAS is bound to guanosine triphosphate (GTP). SHP2 facilitates the conversion of inactive RAS-GDP to active RAS-GTP by influencing the activity of guanine nucleotide exchange factors (GEFs), such as SOS1. rupress.org It can act as a scaffold, bringing the GRB2/SOS1 complex into proximity with RAS at the cell membrane. nih.gov
Inhibition of SHP2 disrupts this process. Allosteric inhibitors prevent the conformational changes required for SHP2 to engage with its binding partners, thereby impeding the formation of productive signaling complexes essential for RAS-GTP loading. rupress.orgnih.gov Studies using the potent SHP2 inhibitor RMC-4550 have demonstrated a direct, concentration-dependent reduction in the levels of active RAS-GTP in various cancer cell lines. nih.gov This blockade of upstream RAS activation is a primary mechanism by which SHP2 inhibitors suppress the entire MAPK cascade. nih.govnih.gov For example, treatment of KRAS G12C mutant cancer cell lines with RMC-4550 resulted in a marked decrease in RAS-GTP levels. nih.gov
Interference with RAS Inactivation by RasGAP
The inactivation of RAS is mediated by GTPase-activating proteins (GAPs), which accelerate the hydrolysis of GTP to GDP. rupress.org SHP2's role in this process is complex; it can dephosphorylate specific tyrosine residues on RAS itself or on associated docking proteins, thereby regulating the interaction between RAS and its GAPs. nih.govnih.gov
Regulation of ERK1/2 Phosphorylation Dynamics
As a direct downstream consequence of reduced RAS-GTP levels, signaling through the RAF-MEK-ERK phosphorylation cascade is significantly diminished. The terminal kinases in this pathway, ERK1 and ERK2, require phosphorylation to become active and regulate cellular processes. Inhibition of SHP2 consistently leads to a potent, dose-dependent decrease in the phosphorylation of ERK1/2 (pERK) across numerous preclinical models. nih.govresearchgate.net This effect serves as a reliable biomarker for the on-target activity of SHP2 inhibitors.
| Cell Line | Cancer Type | Relevant Mutation | SHP2 Inhibitor | pERK IC50 (nM) | Source |
|---|---|---|---|---|---|
| NCI-H358 | Lung Cancer | KRAS G12C | RMC-4550 | 28 | nih.gov |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | RMC-4550 | 63 | nih.gov |
| CAL-12T | Breast Cancer | BRAF G466V | RMC-4550 | 7 | nih.gov |
| NCI-H1666 | Lung Cancer | BRAF G466V | RMC-4550 | 6 | nih.gov |
Regulation of PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is another critical signaling network that governs cell growth, metabolism, and survival. The influence of SHP2 on this pathway is highly context-dependent, with inhibition sometimes leading to pathway suppression and other times to feedback activation.
Impact on AKT Phosphorylation
In certain cellular contexts, SHP2 acts as a positive regulator of the PI3K/AKT pathway. For instance, in head and neck squamous cell carcinoma (HNSCC), SHP2 inhibition with SHP099 was found to block both the MEK/ERK and the PI3K pathways, resulting in a loss of AKT phosphorylation (pAKT). nih.gov This dual pathway suppression is thought to underlie the particular sensitivity of these cells to SHP2 inhibition. nih.gov
However, in other cancer types, such as colorectal carcinoma, inhibiting SHP2 can lead to a rapid adaptive feedback reactivation of the AKT pathway, which can contribute to drug resistance. frontiersin.orgresearchgate.net This reactivation may be driven by the release of negative feedback loops involving multiple RTKs. frontiersin.org Therefore, the effect of SHP2-IN-6 (hydrochloride) on AKT phosphorylation is not universal and depends heavily on the specific genetic and signaling architecture of the cell.
Effects on Downstream Targets (e.g., GSK3β, Cyclin D1)
In cellular systems where SHP2 inhibition leads to decreased AKT activity, the effects propagate to downstream effectors like Glycogen Synthase Kinase 3 Beta (GSK3β) and Cyclin D1. nih.gov AKT normally phosphorylates GSK3β at the Serine 9 residue, which inactivates it. When AKT signaling is attenuated by SHP2 inhibition, GSK3β remains active. nih.gov
Active GSK3β, in turn, phosphorylates Cyclin D1 at Threonine 286. nih.govnih.gov This phosphorylation event marks Cyclin D1 for ubiquitination and subsequent degradation by the proteasome. nih.gov The resulting reduction in Cyclin D1 levels can lead to cell cycle arrest at the G0/G1 phase. nih.gov This mechanistic link has been demonstrated in models of gastrointestinal stromal tumors and breast cancer, where SHP2 inhibition or knockout leads to GSK3β activation and subsequent degradation of Cyclin D1, thereby suppressing cell proliferation. nih.govnih.gov
| Pathway | Component | Effect of SHP2 Inhibition | Source |
|---|---|---|---|
| RAS/MAPK/ERK | RAS-GTP Loading | Decreased | nih.gov |
| RasGAP Interaction | Modulated (Promotes RAS Inactivation) | nih.govnih.gov | |
| ERK1/2 Phosphorylation | Decreased | nih.govresearchgate.net | |
| PI3K/AKT/mTOR | AKT Phosphorylation | Context-dependent (Decrease or Feedback Increase) | nih.govfrontiersin.org |
| GSK3β Activity | Increased (in contexts of pAKT decrease) | nih.gov | |
| Cyclin D1 Levels | Decreased (in contexts of pAKT decrease) | nih.govnih.gov |
Modulation of PI3K/PLCγ Pathway
The phosphatidylinositol 3-kinase (PI3K) and phospholipase C gamma (PLCγ) pathways are crucial for cell signaling, governing processes like cell growth, proliferation, and survival. SHP2's role in this network is complex and can be context-dependent.
Research involving the specific knockout of SHP2 in myeloid cells has demonstrated that SHP2 regulates the PI3K/PLCγ signaling pathway. nih.gov In this context, the absence of SHP2 led to an increase in the phosphorylation of PI3K and PLCγ2, which in turn enhanced the phagocytic activity of macrophages and reduced the expression of inflammatory cytokines. nih.govaging-us.com This suggests that in certain immune cells, SHP2 acts as a negative regulator of the PI3K/PLCγ pathway.
Conversely, in some cancer models, inhibiting SHP2 can lead to a resistance mechanism involving the reactivation of the PI3K pathway. nih.govunibe.ch Transcriptome and phospho-proteome analyses have revealed that resistance to SHP2 inhibition can be mediated by the activation of PI3K signaling, sometimes driven by receptors like PDGFRβ. nih.gov This highlights a dynamic interplay where the initial inhibition of SHP2 can be circumvented by compensatory signaling through the PI3K axis, suggesting that dual inhibition of SHP2 and PI3K could be a synergistic therapeutic strategy. nih.govresearchgate.net
| Cell/System Context | Effect of SHP2 Knockout/Inhibition | Downstream Consequence | Reference |
|---|---|---|---|
| Myeloid Cells (Macrophages) | Increased phosphorylation of p-PI3K and p-PLCγ2 | Enhanced phagocytosis, reduced inflammatory cytokines | nih.govaging-us.com |
| Metastatic Triple-Negative Breast Cancer Models | Reactivation of PI3K signaling (resistance mechanism) | Sustained cell proliferation and survival | nih.gov |
Influence on JAK/STAT Signaling
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, regulating immunity, cell proliferation, and apoptosis. SHP2's influence on this pathway is notably dualistic.
Dual Regulatory Role of SHP2 in JAK/STAT Activation
SHP2 can function as both a positive and a negative regulator within the JAK/STAT pathway, depending on the specific context, cytokine stimulus, and cellular location. nih.govencyclopedia.pubmdpi.com
As a positive regulator, SHP2 is often required for the activation of certain JAK/STAT branches. For instance, it facilitates the IL-3-induced activation of JAK2, which is necessary for the subsequent phosphorylation of STAT5. nih.gov In these cases, SHP2 may function as an adaptor protein, and its catalytic activity is required for optimal JAK2 activation. nih.gov
Conversely, SHP2 acts as a negative regulator in other contexts, such as the interferon (IFN)-induced JAK1/STAT1/STAT2 pathway. nih.govnih.gov In fibroblast cells lacking functional SHP2, IFN-γ and IFN-α treatment leads to elevated and prolonged tyrosine phosphorylation of STAT1 and STAT2, resulting in augmented suppression of cell viability. nih.govnih.gov This indicates that SHP2 normally functions to dampen the cytotoxic effects elicited by interferons.
Impact on STAT3 Phosphorylation and Activity
The effect of SHP2 on STAT3 phosphorylation is highly dependent on the cellular environment and cancer type. In some malignancies, such as somatotroph tumors, SHP2 is more highly expressed and its inhibition leads to a reduction in the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which correlates with reduced cell proliferation. researchgate.net
However, in other contexts like colorectal cancer (CRC), SHP2 appears to negatively regulate STAT3. nih.gov Studies have shown that knockdown of SHP2 or its inhibition with the compound PHPS1 increases STAT3 phosphorylation and its subsequent nuclear translocation in CRC cells. nih.gov This suggests that in CRC, SHP2 functions to dephosphorylate and thereby inactivate STAT3, suppressing its pro-proliferative and migratory roles. nih.gov This context-dependent function underscores the complexity of targeting SHP2.
Interaction with JAK2/STAT5 Axis
SHP2 plays a critical role in the activation of the JAK2/STAT5 signaling axis, particularly in response to growth factors and cytokines like prolactin. nih.govnih.gov A functional SHP2 phosphatase is necessary for the activation of JAK2 kinase activity. nih.gov The inhibition of SHP2 function, for example through a dominant-negative mutant, prevents the induction of tyrosine phosphorylation and DNA-binding activity of STAT5. nih.gov
In studies on human CD34+ progenitor cells, SHP2 knockdown initially enhanced but later significantly inhibited STAT5 phosphorylation. nih.gov This was accompanied by a reduction in phosphorylated JAK2, indicating an essential role for SHP2 in sustaining JAK2/STAT5 signaling, which is crucial for the proliferation, survival, and differentiation of these cells. nih.gov
| Pathway Component | Role of SHP2 | Effect of SHP2 Inhibition/Absence | Reference |
|---|---|---|---|
| JAK1/STAT1/STAT2 (IFN-induced) | Negative Regulator | Enhanced and prolonged phosphorylation of STAT1/STAT2 | nih.govnih.gov |
| STAT3 (Colorectal Cancer) | Negative Regulator | Increased STAT3 phosphorylation and nuclear translocation | nih.gov |
| STAT3 (Somatotroph Tumors) | Positive Regulator | Reduced STAT3 phosphorylation | researchgate.net |
| JAK2/STAT5 | Positive Regulator | Reduced JAK2 activation and STAT5 phosphorylation | nih.govnih.govnih.gov |
Interaction with Immune Checkpoint Pathways
SHP2 is a key intracellular signaling molecule in the regulation of immune responses, particularly through its interaction with immune checkpoint receptors like Programmed Cell Death Protein 1 (PD-1).
Modulation of PD-1/PD-L1 Pathway
The PD-1/PD-L1 axis is a major immune checkpoint that suppresses T-cell activity, allowing tumor cells to evade immune destruction. SHP2 is a central downstream effector of PD-1 signaling. aacrjournals.org Upon binding of PD-L1 (often expressed on tumor cells) to the PD-1 receptor on T-cells, SHP2 is recruited to phosphorylated tyrosine motifs on the cytoplasmic tail of PD-1. aacrjournals.orgnih.gov This recruitment activates SHP2's phosphatase activity, which in turn dephosphorylates and inactivates downstream components of the T-cell receptor (TCR) signaling pathway, leading to T-cell "exhaustion" and a dampened anti-tumor immune response. aacrjournals.orgnih.gov
Pharmacological inhibition of SHP2 blocks this immunosuppressive signal. By preventing SHP2 from mediating the inhibitory effects of PD-1, SHP2 inhibitors can restore T-cell activation, proliferation, and cytokine secretion. nih.gov This action effectively mimics the effect of PD-1 blocking antibodies.
Furthermore, SHP2 inhibition has been shown to have effects within the tumor cells themselves. It can augment the tumor's intrinsic response to interferon-gamma (IFNγ), leading to increased expression of MHC Class I molecules and, interestingly, also PD-L1 on the cancer cell surface. researchgate.netsemanticscholar.org The upregulation of MHC Class I enhances tumor cell recognition by cytotoxic T-cells, while the increased PD-L1 expression may further sensitize the tumor to concurrent PD-1 blockade therapies, providing a strong rationale for combination treatments. researchgate.netsemanticscholar.org
Impact on T-cell Function and Immunosuppression
The SHP2 phosphatase is a crucial mediator of immunosuppressive signals within T-cells. It is a key component of inhibitory signaling pathways that temper T-cell activation and function frontiersin.org. Specifically, SHP2 is involved in the signaling cascade of the programmed cell death 1 (PD-1) receptor, a well-known immune checkpoint that suppresses T-cell activity nih.govnih.gov. Engagement of PD-1 by its ligands leads to the recruitment and activation of SHP2, which in turn dephosphorylates and inactivates downstream signaling molecules essential for T-cell receptor (TCR) activation researchgate.net.
Inhibition of SHP2 has been shown to relieve T-cell exhaustion and enhance anti-tumor immunity. By blocking SHP2, the immunosuppressive signals emanating from receptors like PD-1 are curtailed, leading to restored T-cell proliferation and effector functions nih.gov. Studies have shown that while T-cell-specific deletion of SHP2 alone did not improve antitumor immunity, its deletion in myeloid cells led to diminished tumor growth by enhancing T-cell activation systemically nih.gov. However, the complete absence of both SHP1 and SHP2 phosphatases in T-cells can be detrimental, leading to activation-induced cell death of CD4+ T-cells and impaired tumor control, indicating that at least one of these phosphatases is required to prevent this outcome biorxiv.org.
Binding to Immunosuppressive Receptors
SHP2's role in immunosuppression is initiated by its recruitment to the cytoplasmic tails of various inhibitory receptors. These receptors contain specific signaling motifs, such as the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM), which become phosphorylated upon ligand binding frontiersin.orgnih.gov.
SHP2's Src homology 2 (SH2) domains directly bind to these phosphorylated motifs on receptors like PD-1, B-and T-lymphocyte attenuator (BTLA), and CTLA-4 frontiersin.orgresearchgate.net. While PD-1 selectively recruits SHP2 over the related phosphatase SHP1, BTLA can recruit both escholarship.org. This recruitment is a critical step that unblocks the catalytic phosphatase domain of SHP2, allowing it to dephosphorylate its targets and transmit the inhibitory signal researchgate.netnih.gov. The interaction between PD-1 and SHP2 is a well-documented mechanism of immune evasion in the tumor microenvironment researchgate.net.
| Receptor | Signaling Motif | Primary Function | Reference |
|---|---|---|---|
| PD-1 (Programmed cell death 1) | ITIM & ITSM | Inhibits T-cell activation and promotes immune tolerance. | researchgate.netresearchgate.netescholarship.org |
| CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4) | - | Downregulates T-cell activation. | researchgate.net |
| BTLA (B- and T-Lymphocyte Attenuator) | ITIM | Inhibits lymphocyte activation. | researchgate.netescholarship.org |
| TIGIT (T cell immunoreceptor with Ig and ITIM domains) | - | Suppresses T-cell and NK cell function. | researchgate.net |
Crosstalk with Other Receptor Tyrosine Kinase (RTK) Pathways
SHP2 is a central downstream signaling molecule for a wide array of RTKs, making it a critical transducer of signals that promote cell growth and survival escholarship.orgdigitellinc.comnih.gov. It acts as a positive regulator, primarily by activating the RAS-MAPK (ERK) signaling cascade nih.govescholarship.org. Dysregulation of RTK signaling is a common driver of cancer, and SHP2 is essential for relaying these oncogenic signals escholarship.org.
Inhibition of SHP2 represents a therapeutic strategy to block signaling from hyperactivated RTKs nih.gov. In many cancers, resistance to targeted therapies that inhibit specific RTKs (like EGFR or ALK inhibitors) can arise through the reactivation of downstream pathways. SHP2 is often implicated in this resistance, and combining RTK inhibitors with SHP2 inhibitors has been shown to overcome this reactivation and produce more potent anti-tumor effects aacrjournals.orgnih.gov.
SHP2 plays a significant, positive role in signaling pathways driven by the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). In breast cancer, SHP2 is often co-overexpressed with HER2 or EGFR and is essential for sustained activation of the Ras-ERK and PI3K-Akt pathways acs.org.
Research shows that SHP2 forms a stable signaling complex with HER2. It acts by dephosphorylating a specific negative regulatory site on HER2 (Tyr-1023), which normally serves as a docking site for RasGAP, a down-regulator of Ras. By removing this phosphate (B84403) group, SHP2 prevents RasGAP binding, thereby increasing the intensity and duration of Ras activation and enhancing HER2-driven signaling and cell transformation nih.govacs.org. Similarly, SHP2 is activated by mutant forms of EGFR in lung cancer and is crucial for mediating the activation of the ERK pathway downstream of EGFR oncotarget.com. Inhibition of SHP2 can suppress lung tumors induced by mutant EGFR oncotarget.com.
SHP2 is also a key modulator of signaling induced by various cytokines. It is known to participate in the pathway of Interleukin-6 (IL-6), a pleiotropic cytokine involved in inflammation and immune responses frontiersin.org. Upon IL-6 binding to its receptor, SHP2 is recruited to the receptor subunit gp130 frontiersin.orgnih.gov.
Downstream of the IL-6 receptor, SHP2 has a dual function. It acts as a negative regulator of the JAK/STAT pathway, particularly by dampening STAT3 activation frontiersin.orgnih.gov. Simultaneously, it is required for the activation of the MAPK/ERK pathway frontiersin.orgnih.gov. Beyond merely repressing STAT3 activity, SHP2 also ensures the robustness of the signaling response and increases the amount of information transferred through the IL-6-induced JAK/STAT pathway nih.govnih.gov. SHP2 is also implicated in the signaling of other cytokines crucial for immune cells, such as IL-2 and IL-15 frontiersin.org.
Effects on Cell Cycle and Proliferation Regulatory Proteins
SHP2 is a key regulator of cell proliferation and is essential for the progression of the cell cycle nih.govnih.gov. Its pro-proliferative effects are, in large part, mediated by its control over key cell cycle regulatory proteins.
In breast cancer cells, SHP2 is required for proliferation by regulating the stability of Cyclin D1, a critical protein for the G1 to S phase transition nih.govnih.gov. The loss of SHP2 leads to decreased levels of Cyclin D1, causing cells to arrest in the G1 phase of the cell cycle nih.gov. The mechanism involves SHP2 modulating the PI3K/AKT/GSK3β signaling pathway. SHP2 activity normally keeps GSK3β inactive; without SHP2, active GSK3β phosphorylates Cyclin D1, targeting it for ubiquitin-mediated degradation nih.govnih.govresearchgate.net. In some contexts, SHP2 depletion has also been shown to reduce the phosphorylation of the Retinoblastoma protein (RB), indicative of enhanced RB tumor suppressor activity nih.gov.
| Protein/Pathway | Effect of SHP2 Activity | Effect of SHP2 Inhibition | Reference |
|---|---|---|---|
| RAS/ERK Pathway | Activation | Inhibition | nih.gov |
| JAK/STAT Pathway (IL-6) | Negative Regulation (STAT3) | Enhanced STAT3 activation | frontiersin.orgnih.gov |
| PI3K/AKT Pathway | Activation | Inhibition | acs.org |
| Cyclin D1 | Increases stability | Decreases stability, promotes degradation | nih.govnih.gov |
| Retinoblastoma (RB) protein | Promotes phosphorylation (inactivation) | Reduces phosphorylation (activation) | nih.gov |
Regulation of Cyclin D1 Expression and Stability
The protein tyrosine phosphatase SHP2 plays a significant role in cell cycle progression by modulating the expression and stability of Cyclin D1. nih.gov Research indicates that SHP2 is essential for the proliferation of cancer cells, a function tied to its ability to regulate Cyclin D1 abundance. nih.gov Elevated levels of SHP2 have been correlated with increased tumor size and the proliferation marker Ki67 in breast cancer, underscoring its importance in cell cycle acceleration. nih.gov
The mechanism by which SHP2 influences Cyclin D1 involves the ubiquitin-proteasome pathway. Studies involving the knockout of SHP2 have demonstrated a significant reduction in the half-life of the Cyclin D1 protein, indicating that the absence of SHP2 activity leads to accelerated degradation of Cyclin D1. nih.govresearchgate.net This process is mediated through the PI3K/AKT/GSK3β signaling pathway. nih.gov Specifically, the inhibition or knockout of SHP2 leads to decreased activation of PI3K/AKT signaling, which in turn results in the dephosphorylation and subsequent activation of GSK3β (Glycogen Synthase Kinase 3β). nih.gov Activated GSK3β can then phosphorylate Cyclin D1, marking it for ubiquitination and subsequent degradation by the proteasome.
Treatment of SHP2 knockout cells with a proteasome inhibitor, MG132, has been shown to restore the expression levels of Cyclin D1, confirming that SHP2 regulates Cyclin D1 stability through the ubiquitin-proteasome system. researchgate.net Furthermore, in cells with functional SHP2, Cyclin D1 is predominantly localized in the nucleus; however, upon SHP2 deletion and MG132 treatment, the accumulated Cyclin D1 is found mainly in the cytoplasm. researchgate.net This suggests that SHP2 is involved not only in the stability but also the proper subcellular localization of Cyclin D1.
The inhibition of SHP2, for instance by a compound like SHP2-IN-6 (hydrochloride), is therefore expected to mimic the effects of SHP2 knockout. By blocking SHP2's phosphatase activity, such inhibitors would disrupt the signaling cascade that protects Cyclin D1 from degradation. This leads to a decrease in Cyclin D1 levels, which is a critical step in arresting the cell cycle at the G1 to S phase transition and inhibiting cell proliferation. nih.gov
Table 1: Impact of SHP2 Inhibition on Cyclin D1
| Experimental Condition | Key Finding | Implication for Cell Cycle | Reference |
|---|---|---|---|
| SHP2 Knockout | Accelerated degradation of Cyclin D1 | Arrests cell cycle progression | nih.govresearchgate.net |
| SHP2 Knockout + MG132 (Proteasome Inhibitor) | Restored levels of Cyclin D1 | Confirms degradation is proteasome-dependent | researchgate.net |
| Inhibition of PI3K/AKT Pathway | Decreased Cyclin D1 stability | Links SHP2 to the PI3K/AKT/GSK3β pathway | nih.gov |
Control of c-Myc Transcriptional Activity
SHP2 is also a critical regulator of the proto-oncogene c-Myc, a key transcription factor involved in cell growth, proliferation, and metabolism. nih.gov The growth of certain cancer cells has been shown to be dependent on SHP2, and this dependence correlates with the expression levels of c-Myc. nih.gov The inhibition of SHP2 leads to a reduction in c-Myc expression, primarily by controlling its transcription. nih.gov
The signaling pathway through which SHP2 exerts its control over c-Myc involves the activation of Src and the downstream MAPK/ERK pathway. nih.govresearchgate.net Phosphoproteomic analyses have revealed that SHP2 activity is linked to the phosphorylation status of Src and the activating sites of ERK1 and ERK2. nih.gov When SHP2 is inhibited or knocked down, there is a corresponding decrease in the levels of active, phosphorylated Src and ERK1/2. nih.gov This inactivation of the Src-ERK pathway ultimately leads to a downregulation of c-Myc transcription. nih.gov
To confirm the causal relationship between the SHP2-regulated c-Myc levels and cell proliferation, experiments using inducible knockdown of c-Myc have been performed. These studies demonstrated a significant reduction in cell proliferation upon decreasing c-Myc levels, an effect similar to that observed with SHP2 inhibition. nih.gov Conversely, the upregulation of c-Myc in cells where SHP2 has been knocked down can partially rescue the inhibitory effect on cell proliferation, confirming that c-Myc is a critical downstream effector of SHP2 in this context. nih.gov
The use of specific inhibitors for the MAPK/ERK pathway, such as U0126, has further solidified this mechanistic link. In cells where SHP2 is overexpressed, the consequent upregulation of c-Myc can be abrogated by treatment with an ERK1/2 inhibitor. researchgate.net Therefore, therapeutic strategies employing SHP2 inhibitors like SHP2-IN-6 (hydrochloride) are predicated on this mechanism. By blocking SHP2, these inhibitors suppress the Src-ERK signaling axis, leading to reduced c-Myc transcriptional activity and, consequently, a decrease in tumor cell proliferation and growth. nih.gov
Table 2: SHP2's Regulatory Effect on c-Myc
| Regulatory Component | Effect of SHP2 Activity | Downstream Impact | Reference |
|---|---|---|---|
| Src | SHP2 promotes Src activation | Activates ERK1/2 pathway | nih.gov |
| ERK1/2 | SHP2 promotes ERK1/2 activation | Increases c-Myc transcription | nih.govresearchgate.net |
| c-Myc | SHP2 activity leads to higher c-Myc expression | Promotes cell proliferation and tumor growth | nih.gov |
| SHP2 Inhibition | Decreased active Src and ERK1/2 | Reduced c-Myc transcription and cell proliferation | nih.gov |
Preclinical Efficacy and Therapeutic Applications of Shp2 in 6 Hydrochloride in Disease Models
Preclinical Oncology Research
SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that is essential for the full activation of the RAS-MAPK pathway. This pathway is frequently dysregulated in various cancers, making SHP2 an attractive therapeutic target. The preclinical evaluation of sitneprotafib (JAB-3312) has demonstrated its potential in a range of oncology settings.
Sitneprotafib (JAB-3312) has been shown to be a potent inhibitor of SHP2, with an IC50 value of 1.44 nmol/L in biochemical assays. nih.gov In cellular assays, it effectively inhibited downstream ERK phosphorylation with IC50 values ranging from 0.68 to 4.84 nmol/L. nih.gov The compound demonstrated significant anti-proliferative activity across a panel of cancer cell lines driven by RTK alterations or mutations in the RAS/BRAF/NF1 pathway. aacrjournals.orgresearchgate.net For instance, in the human esophageal cancer cell line KYSE-520, sitneprotafib inhibited cell proliferation with an IC50 of 7.4 nM. medchemexpress.comnih.gov
The combination of sitneprotafib with other targeted agents has also been explored in vitro. For example, it has shown synergistic effects when combined with the KRAS G12C inhibitor glecirasib in both treatment-naïve and resistant cancer cell models. nih.govjacobiopharma.com
| Compound | Assay | Cell Line | IC50 Value |
|---|---|---|---|
| Sitneprotafib (JAB-3312) | SHP2 Enzymatic Assay | N/A | 1.44 nM nih.gov |
| Sitneprotafib (JAB-3312) | p-ERK Inhibition | Various | 0.68 - 4.84 nM nih.gov |
| Sitneprotafib (JAB-3312) | Cell Proliferation | KYSE-520 (Esophageal Cancer) | 7.4 nM medchemexpress.comnih.gov |
The in vivo anti-tumor activity of sitneprotafib (JAB-3312) has been demonstrated in various cell line-derived xenograft (CDX) models. In a KYSE-520 esophageal cancer xenograft model, oral administration of sitneprotafib resulted in significant tumor growth inhibition. medchemexpress.comnih.gov A 95% tumor growth inhibition (TGI) was achieved with a daily oral dose of 1.0 mg/kg in this model. nih.gov
Combination studies in xenograft models have also shown promising results. The combination of sitneprotafib with a MEK inhibitor led to enhanced tumor growth inhibition in KRAS-mutated cancer models. nih.govjacobiopharma.com Specifically, in a SW620 (KRAS G12V) colon cancer CDX model, the combination of sitneprotafib and the MEK inhibitor cobimetinib showed enhanced anti-tumor effects. aacrjournals.org
| Compound | Tumor Model | Cancer Type | Key Findings |
|---|---|---|---|
| Sitneprotafib (JAB-3312) | KYSE-520 CDX | Esophageal Cancer | 95% TGI at 1.0 mg/kg daily oral dose. nih.gov |
| Sitneprotafib (JAB-3312) + Cobimetinib | SW620 CDX | Colon Cancer (KRAS G12V) | Enhanced anti-tumor effects compared to single agents. aacrjournals.org |
The efficacy of sitneprotafib (JAB-3312) has also been evaluated in patient-derived xenograft (PDX) models, which are considered more clinically relevant. In a PDX model of KRAS G12D-mutant pancreatic cancer, the combination of sitneprotafib and the MEK inhibitor binimetinib demonstrated enhanced tumor growth inhibition. aacrjournals.org This suggests that the combination strategy could be effective in treating challenging KRAS-mutant tumors.
A significant focus of the preclinical evaluation of sitneprotafib (JAB-3312) has been on its potential to treat KRAS-mutant cancers. As a key downstream effector of KRAS, SHP2 inhibition is a rational strategy to target these malignancies.
Preclinical studies have shown that sitneprotafib can enhance the efficacy of KRAS G12C inhibitors. In both treatment-naïve and resistant models, the combination of sitneprotafib and the KRAS G12C inhibitor glecirasib resulted in significantly increased anti-tumor activity. nih.govjacobiopharma.comjacobiopharma.comprnewswire.com This synergistic effect is thought to be due to the ability of SHP2 inhibition to overcome the adaptive feedback reactivation of the MAPK pathway that can occur with KRAS G12C inhibitor monotherapy. prnewswire.com
Furthermore, the combination of sitneprotafib with MEK inhibitors has shown significant promise in various KRAS-mutated cancer models by delaying RTK signaling reactivation and enhancing tumor growth inhibition. nih.govaacrjournals.orgjacobiopharma.com
Given SHP2's role as a central node in RTK signaling, sitneprotafib (JAB-3312) has been investigated in cancers driven by aberrant RTK activity. Preclinical data have shown that sitneprotafib can suppress the proliferation of cancer cells driven by various RTK alterations. researchgate.net
A key application in this area is overcoming resistance to RTK inhibitors. For instance, in osimertinib-resistant non-small cell lung cancer (NSCLC) models, the combination of sitneprotafib and osimertinib exhibited significant efficacy. nih.govjacobiopharma.com This suggests that co-targeting SHP2 can be a valuable strategy to combat acquired resistance to EGFR-targeted therapies.
The role of SHP2 inhibition has also been explored in breast cancer. In a syngeneic mouse model of breast cancer (EMT6), the combination of sitneprotafib (JAB-3312) and an anti-PD-1 antibody demonstrated a dramatic enhancement of anti-tumor efficacy compared to either agent alone. The tumor growth inhibition rates were 49% for sitneprotafib monotherapy, 40% for anti-PD-1 monotherapy, and 83% for the combination therapy. aacrjournals.org This finding highlights the potential of SHP2 inhibition to not only directly target tumor cells but also to modulate the tumor microenvironment to enhance the efficacy of immunotherapy in breast cancer.
Efficacy in Hematologic Malignancies
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node in various cellular pathways. nih.govnih.gov Gain-of-function (GOF) mutations in PTPN11 are frequently associated with the development of several hematologic malignancies, particularly juvenile myelomonocytic leukemia (JMML), where they are found in about 35% of cases. nih.govnih.govpatsnap.com These mutations lead to the persistent activation of SHP2, which promotes the sustained activation of downstream pro-proliferative signaling pathways like RAS/MAPK and PI3K/Akt, contributing to tumorigenesis. patsnap.comtargetedonc.com
Preclinical studies using allosteric SHP2 inhibitors have demonstrated significant anti-tumor benefits. nih.govnih.gov In preclinical models of myeloproliferative neoplasms (MPNs), the SHP2 inhibitor RMC-4550 has shown efficacy both as a monotherapy and in combination with the JAK2 inhibitor ruxolitinib. researchgate.net The combination of these inhibitors led to enhanced ERK inactivation, increased apoptosis, and inhibited the growth of neoplastic hematopoietic progenitor cells from MPN patients. researchgate.net Furthermore, in a mouse model of MPN, the combination of RMC-4550 and ruxolitinib was well-tolerated and more effective at inhibiting the disease and extending survival than ruxolitinib alone. researchgate.net
The role of SHP2 is also critical in malignancies like Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive B-cell Acute Lymphoblastic Leukemia (Ph+ B-ALL), where it is necessary for the initiation of neoplasia by the BCR-ABL1 fusion protein. targetedonc.com Preclinical evidence supports that combining SHP2 inhibitors with other targeted agents, such as MEK inhibitors, can improve anti-tumor effects and address drug resistance. nih.govnih.gov
Table 1: Preclinical Findings for SHP2 Inhibition in Hematologic Malignancies
| Malignancy Type | Key Preclinical Finding | Signaling Pathway Implicated | Therapeutic Strategy |
|---|---|---|---|
| Myeloproliferative Neoplasms (MPN) | SHP2 inhibition antagonized MPN phenotypes and increased survival in mouse models. researchgate.net | RAS/ERK | Monotherapy and combination with JAK2 inhibitors (e.g., ruxolitinib). researchgate.net |
| Juvenile Myelomonocytic Leukemia (JMML) | Associated with GOF mutations in PTPN11, making it a prime target for SHP2 inhibitors. patsnap.com | RAS/MAPK, PI3K/Akt | Targeted SHP2 inhibition. patsnap.com |
| BCR-ABL1+ Leukemias (CML, Ph+ B-ALL) | SHP2 is essential for BCR-ABL1–initiated neoplasia. targetedonc.com | Multiple, including RAS pathway | Combination with tyrosine kinase inhibitors (TKIs). targetedonc.com |
Impact on Malignant Peripheral Nerve Sheath Tumors (MPNST)
Malignant peripheral nerve sheath tumors (MPNST) are aggressive soft tissue sarcomas often associated with the genetic disorder neurofibromatosis type 1 (NF1). nih.govnih.gov These tumors are driven by the loss of the NF1 tumor suppressor gene, leading to hyperactivation of the RAS signaling pathway. nih.gov SHP2 is a crucial phosphatase that facilitates RAS activation downstream of receptor tyrosine kinases (RTKs). nih.gov
Pharmacological inhibition of SHP2 has demonstrated anti-proliferative efficacy in preclinical models of MPNST. nih.govjohnshopkins.eduosti.gov The SHP2 inhibitor TNO155 has been shown to suppress the growth of NF1-MPNST cells. nih.gov However, resistance to single-agent SHP2 inhibition can emerge. nih.gov Research indicates that this resistance can be mediated by factors such as reduced retinoblastoma (RB) protein function or activation of the autophagy pathway. nih.govnih.gov
To overcome resistance and enhance therapeutic effects, combination strategies have been explored. Combining SHP2 inhibitors with MEK inhibitors has proven effective in MPNST models, including those resistant to MEK inhibition alone. drugdiscoverynews.com Another successful strategy involves combining SHP2 inhibitors with CDK4/6 inhibitors. This combination potentiates the anti-proliferative effects of the SHP2 inhibitor TNO155, leading to more durable anti-tumor activity in both in vitro and in vivo patient-derived models of MPNST. nih.govosti.gov Additionally, combining SHP2 inhibition with the autophagy inhibitor hydroxychloroquine (HQ) resulted in durable responses in genetic and orthotopic xenograft mouse models of NF1-associated MPNSTs. nih.gov
Table 2: Combination Strategies Involving SHP2 Inhibition in MPNST Models
| Combination Agent | Rationale for Combination | Observed Preclinical Effect | SHP2 Inhibitor Example |
|---|---|---|---|
| MEK Inhibitor | To overcome resistance to MEK inhibition driven by RTK upregulation. nih.govdrugdiscoverynews.com | Additive anti-tumor effects in in vitro and in vivo models. nih.govdrugdiscoverynews.com | SHP099 drugdiscoverynews.com |
| CDK4/6 Inhibitor | To counteract resistance mediated by reduced RB function. nih.gov | Potentiated anti-proliferative effects and more durable anti-tumor activity. nih.govosti.gov | TNO155 nih.govosti.gov |
| Hydroxychloroquine (HQ) | To inhibit the autophagy pathway, a mechanism of acquired resistance. nih.gov | Enhanced effectiveness and durable responses in mouse models. nih.gov | Not specified nih.gov |
Modulation of Tumor Microenvironment Immune Cells
SHP2 plays a dual role in cancer, affecting not only the cancer cells themselves but also the surrounding tumor microenvironment (TME). researchgate.net It is involved in signaling pathways that create an immunosuppressive TME, thereby helping tumors evade the immune system. mdpi.com SHP2 is a downstream effector of immune checkpoint receptors like PD-1. nih.govresearchgate.net When the PD-L1 ligand binds to the PD-1 receptor on T cells, SHP2 is recruited and activated, which suppresses T-cell activation and function. nih.gov
Inhibition of SHP2 has been shown to stimulate anti-tumor immunity through multiple mechanisms. semanticscholar.org By blocking SHP2, the immunosuppressive signals from pathways like PD-1 are dampened, which can enhance the cytotoxic function of T cells. researchgate.net Preclinical studies demonstrate that SHP2 inhibition can augment the tumor's intrinsic IFNγ signaling. This leads to an increased release of chemokines that attract cytotoxic T cells to the tumor site and boosts the expression of MHC Class I molecules on cancer cells, making them more visible to the immune system. semanticscholar.orgaacrjournals.org
Targeting SHP2 can reprogram the immunosuppressive TME by affecting various immune cells, including macrophages and dendritic cells. researchgate.net This modulation makes the TME less conducive to tumor growth and more favorable for an effective anti-tumor immune response. mdpi.com Consequently, combining SHP2 inhibitors with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, is a promising strategy to overcome therapy resistance and enhance the efficacy of immunotherapy in treating various cancers. nih.govmdpi.com
Preclinical Research in Non-Oncological Diseases
Neurodegenerative Disorders
The role of SHP2 in the nervous system is complex, and its dysregulation has been linked to neurodegenerative diseases (NDs). nih.govnih.govnih.gov SHP2 is involved in multiple signaling pathways that regulate key pathogenic factors associated with neurodegeneration, including oxidative stress, mitochondrial dysfunction, immune inflammation, and apoptosis. nih.govnih.govresearchgate.net Studies suggest that SHP2 can act as a molecular "checkpoint" in the context of NDs, exhibiting both neuroprotective and potentially detrimental effects depending on the context. nih.gov
For instance, SHP2 has been shown to have a protective role in neurons during NO-induced programmed cell death, suggesting a potential therapeutic benefit of modulating its activity. nih.gov In the context of Alzheimer's disease (AD), SHP2-mediated signaling pathways interact with proteins involved in the formation of amyloid-beta (Aβ) plaques and the phosphorylation of tau protein. nih.gov The intricate involvement of SHP2 in these diverse and critical neuronal processes makes it a potential, albeit complex, therapeutic target for neurodegenerative conditions. nih.govresearchgate.net Further research is needed to fully elucidate the specific mechanisms and to determine how targeting SHP2 could be harnessed for therapeutic benefit in diseases like AD. nih.gov
Inflammatory and Autoimmune Diseases
Accumulating evidence highlights a significant role for SHP2 in the regulation of inflammatory and autoimmune diseases. nih.govresearchgate.netrsc.org SHP2 is implicated in the pathogenesis of conditions such as systemic lupus erythematosus (SLE) and psoriasis. nih.govembopress.org In patients with SLE and in lupus-prone mouse models, SHP2 activity was found to be markedly increased. nih.gov Preclinical studies involving the treatment of MRL/lpr mice (a model for lupus) with a SHP2 inhibitor resulted in an increased life span, suppressed glomerulonephritis, and diminished skin lesions. nih.gov The therapeutic effect was associated with the normalization of ERK/MAPK signaling and a reduction in the production of pro-inflammatory cytokines like IFN-γ and IL-17A/F. nih.gov
Similarly, in psoriasis, SHP2 expression is elevated in skin lesions. embopress.org Research has shown that SHP2 promotes the trafficking of Toll-like receptor 7 (TLR7), which leads to the excessive activation of the TLR7/NF-κB signaling pathway in macrophages, a key driver of psoriatic inflammation. embopress.org Treatment with a SHP2 inhibitor was found to alleviate psoriasis-like skin inflammation in murine models, indicating that SHP2 is a promising therapeutic target for autoimmune diseases like psoriasis. embopress.org
Fibrotic Disorders
SHP2 has emerged as a key regulator in the pathogenesis of fibrotic disorders, particularly in the liver and lungs. frontiersin.orgnih.gov In idiopathic pulmonary fibrosis (IPF), SHP2 expression was found to be down-regulated in the lungs of patients, especially within the fibroblastic foci. nih.gov The loss of SHP2 was sufficient to induce the differentiation of fibroblasts into myofibroblasts, a critical step in fibrosis. Conversely, augmenting SHP2 activity or expression reduced the pro-fibrotic response. Mice with a gain-of-function SHP2 mutation were found to be resistant to bleomycin-induced pulmonary fibrosis, suggesting that enhancing SHP2 function could be a novel therapeutic strategy for IPF. nih.gov
In contrast, in liver fibrosis, SHP2 appears to promote the disease. Its expression is increased in patients with liver cirrhosis. nih.gov SHP2 in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, enhances their pro-fibrotic effects. nih.gov Pharmacological inhibition or genetic deletion of SHP2 in HSCs has been shown to ameliorate carbon tetrachloride (CCl4)-induced liver fibrosis in mouse models. frontiersin.orgnih.gov The anti-fibrotic effect of SHP2 inhibition in the liver is mediated by the downregulation of key fibrotic signaling pathways, such as the TGFβ/Smad3 pathway. frontiersin.orgnih.gov This indicates that inhibiting SHP2 is a promising therapeutic approach for treating liver fibrosis. frontiersin.org
Table 3: Role and Therapeutic Potential of Modulating SHP2 in Fibrotic Disorders
| Disorder | Role of SHP2 | Therapeutic Strategy | Key Preclinical Finding |
|---|---|---|---|
| Idiopathic Pulmonary Fibrosis (IPF) | Anti-fibrotic; expression is lost in diseased tissue. nih.gov | Augment SHP2 activity/expression. nih.gov | Mice with a gain-of-function SHP2 mutation were resistant to bleomycin-induced fibrosis. nih.gov |
| Liver Fibrosis | Pro-fibrotic; promotes activation of hepatic stellate cells. nih.gov | Inhibit SHP2 activity. frontiersin.orgnih.gov | SHP2 inhibition ameliorated CCl4-induced liver fibrosis in mice by inhibiting the TGFβ/Smad3 pathway. frontiersin.orgnih.gov |
Cardiovascular Diseases
The protein tyrosine phosphatase SHP2 is a crucial regulator of intracellular signaling pathways that govern cardiac development and function. ahajournals.org Aberrant SHP2 activity is implicated in the pathophysiology of various cardiovascular disorders, most notably hypertrophic cardiomyopathy (HCM). As a result, pharmacological inhibition of SHP2 is being investigated as a promising therapeutic avenue for these conditions. Preclinical evidence from various cardiac disease models has shown the potential of SHP2 inhibitors to mitigate heart-related pathologies.
Mutations in the PTPN11 gene, which encodes the SHP2 protein, are the underlying cause of developmental disorders such as Noonan syndrome and LEOPARD syndrome, both of which are commonly associated with congenital heart defects, particularly HCM. ahajournals.org Preclinical research has been instrumental in elucidating the role of SHP2 in the development of cardiac hypertrophy and in assessing the efficacy of SHP2 inhibitors in preventing or reversing this condition.
In a preclinical study utilizing neonatal rat cardiomyocytes, the SHP2 inhibitor PHPS1 demonstrated the ability to prevent the cellular enlargement characteristic of hypertrophy induced by a specific, disease-causing SHP2 mutation (Q510E). ahajournals.orgnih.gov This observation underscores the direct involvement of SHP2's enzymatic activity in the signaling cascade that promotes hypertrophy.
Further investigations in a transgenic mouse model with heart muscle-specific expression of the Q510E-Shp2 mutation, which results in the development of HCM from birth, have provided in vivo validation for the therapeutic potential of SHP2 inhibition. ahajournals.org Treatment with the SHP2 inhibitor PHPS1 led to a normalization of the left ventricular posterior wall thickness and a significant enhancement of the heart's ability to contract. ahajournals.org These findings indicate that pharmacological intervention to block SHP2 can not only halt the progression of cardiac hypertrophy but may also reverse established pathological changes.
The therapeutic outcomes of SHP2 inhibition in preclinical models of cardiovascular disease are outlined in the table below.
| Model System | SHP2 Inhibitor | Key Findings |
| Neonatal Rat Cardiomyocytes (NRCM) with Q510E-Shp2 mutation | PHPS1 | Prevention of cardiomyocyte hypertrophy. ahajournals.orgnih.gov |
| Transgenic mice with cardiomyocyte-specific Q510E-Shp2 expression | PHPS1 | Normalization of left ventricular posterior wall thickness and improvement in contractile function. ahajournals.org |
These preclinical results highlight the promise of targeting SHP2 as a therapeutic strategy for cardiovascular diseases that are characterized by pathological thickening of the heart muscle.
In-depth Analysis of Adaptive Resistance to SHP2-IN-6 (hydrochloride) Remains Largely Undocumented in Publicly Available Research
A comprehensive review of existing scientific literature reveals a notable absence of detailed studies specifically investigating the mechanisms of adaptive resistance to the chemical compound SHP2-IN-6 (hydrochloride). While the broader class of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors has been the subject of extensive research into resistance pathways, specific data on SHP2-IN-6 (hydrochloride), also known as JAB-3068, is not sufficiently available to construct a detailed analysis as requested.
SHP2-IN-6 (hydrochloride) is recognized as a potent, allosteric inhibitor of SHP2 and is currently undergoing clinical trials. nih.govpatsnap.com Its therapeutic potential, particularly in combination with other targeted therapies such as PD-1 or KRAS G12C inhibitors, is an area of active investigation. nih.govmdpi.com The primary focus of available documentation on JAB-3068 revolves around its clinical development and its role in overcoming resistance to other therapeutic agents, rather than detailing the mechanisms of resistance that may arise against it. nih.govfrontiersin.orgnih.gov
The development of adaptive resistance is a significant challenge in targeted cancer therapy. For the general class of allosteric SHP2 inhibitors, several mechanisms of resistance have been identified. These include mutations within the SHP2 protein that prevent the inhibitor from binding and stabilizing its inactive conformation, the reactivation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, the upregulation of receptor tyrosine kinases (RTKs), and the induction of cellular processes like autophagy and epithelial-mesenchymal transition (EMT).
However, the explicit and detailed investigation of these phenomena in the context of SHP2-IN-6 (hydrochloride) has not been published in peer-reviewed journals or presented in publicly accessible conference proceedings. Preclinical studies and clinical trial data that would elucidate these specific resistance mechanisms for JAB-3068 are not yet available in the public domain. frontiersin.org Therefore, a scientifically accurate and detailed article focusing solely on the mechanisms of adaptive resistance to SHP2-IN-6 (hydrochloride) as per the specified outline cannot be generated at this time.
Future research and the publication of data from ongoing and planned clinical trials involving SHP2-IN-6 (hydrochloride) will be necessary to understand the specific ways in which cancer cells may develop resistance to this particular agent. Such studies will be crucial for the development of strategies to overcome this resistance and optimize the clinical application of SHP2-IN-6 (hydrochloride).
Mechanisms of Adaptive Resistance to Shp2 Inhibition and Strategies for Overcoming Them
Preclinical Combination Therapy Approaches to Overcome Resistance
Adaptive resistance poses a significant challenge to the long-term efficacy of SHP2 inhibitors in cancer therapy. To counteract these resistance mechanisms, extensive preclinical research has focused on combination strategies. These approaches aim to simultaneously block multiple key signaling pathways, prevent the reactivation of compensatory pathways, and modulate the tumor microenvironment to enhance anti-tumor responses.
Co-targeting SHP2 with Kinase Inhibitors (e.g., MEK, BRAF, RTK inhibitors, KRAS G12C inhibitors)
A primary mechanism of adaptive resistance to SHP2 inhibition involves the reactivation of the MAPK pathway through various feedback loops. researchgate.netnih.govaacrjournals.org Consequently, co-targeting SHP2 with key kinases within this pathway has emerged as a promising strategy.
MEK Inhibitors: The combination of SHP2 inhibitors with MEK inhibitors has demonstrated synergistic effects in various cancer models, including those with KRAS mutations. researchgate.netaacrjournals.orgnih.gov SHP2 inhibition prevents the adaptive resistance that often arises with MEK inhibitor monotherapy by blocking the reactivation of the ERK signaling pathway. researchgate.netaacrjournals.org This dual blockade leads to sustained tumor growth control in preclinical models of pancreatic ductal adenocarcinoma and non-small-cell lung cancer. researchgate.net
BRAF Inhibitors: In BRAF-mutant cancers, particularly colorectal cancer, adaptive resistance to BRAF inhibitors can be mediated by feedback activation of receptor tyrosine kinases (RTKs), leading to SHP2-dependent RAS activation. nih.gov Combining SHP2 inhibitors with BRAF and MEK inhibitors has been shown to block this ERK feedback activation, enhancing therapeutic efficacy. aacrjournals.org
RTK Inhibitors: SHP2 acts as a critical signaling node downstream of multiple RTKs. nih.govnih.gov In cancers driven by RTK signaling, combining SHP2 inhibitors with RTK inhibitors can provide a more comprehensive blockade of downstream pathways. nih.gov This is particularly relevant in tumors that develop adaptive resistance to RTK inhibitors through SHP2 upregulation. nih.gov
KRAS G12C Inhibitors: While KRAS G12C inhibitors have shown clinical promise, resistance can emerge through feedback activation of wild-type RAS isoforms. aacrjournals.org Preclinical studies have indicated that combining SHP2 inhibitors with KRAS G12C inhibitors can block this feedback loop, leading to enhanced and more durable anti-tumor responses. aacrjournals.orgnih.govresearchgate.net
Table 1: Preclinical Studies of SHP2 Inhibitors in Combination with Kinase Inhibitors
| Combination | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|
| SHP2i + MEKi | Pancreatic, Non-Small-Cell Lung Cancer | Prevents adaptive resistance to MEK inhibition, sustained tumor growth control. | researchgate.netaacrjournals.orgnih.gov |
| SHP2i + BRAFi/MEKi | BRAF-mutant Colorectal Cancer | Blocks ERK feedback activation driven by RTKs. | nih.govaacrjournals.org |
| SHP2i + RTKi | RTK-driven Cancers | Overcomes adaptive resistance mediated by SHP2 upregulation. | nih.govnih.gov |
| SHP2i + KRAS G12C Inhibitor | KRAS G12C-mutant Cancers | Blocks feedback activation of wild-type RAS, enhances efficacy. | aacrjournals.orgnih.govresearchgate.net |
Combination with Autophagy Inhibitors
Recent research has uncovered a previously unrecognized off-target effect of some SHP2 allosteric inhibitors: the inhibition of autophagy. nih.govnih.govresearchgate.net These inhibitors have been found to accumulate in lysosomes and block autophagic flux independently of their SHP2 inhibitory activity. nih.govnih.gov This dual action is significant because cancer cells can use autophagy as a survival mechanism to resist treatment, especially therapies that target the RAS/MAPK pathway. nih.gov
The inhibition of autophagy by these SHP2 inhibitors contributes to their anti-tumor activity. nih.govnih.gov By simultaneously suppressing oncogenic RAS signaling (on-target effect) and blocking protective autophagy (off-target effect), these compounds can overcome adaptive resistance mechanisms. nih.govnih.govresearchgate.net This provides a therapeutic advantage in treating aggressive and drug-resistant malignancies like pancreatic and colorectal cancers. nih.govnih.gov
Dual Inhibition Strategies for Sustained Pathway Suppression
The concept of dual inhibition aims to achieve a more profound and sustained suppression of critical oncogenic pathways. This can be achieved by combining inhibitors that target different nodes of the same pathway or by using a single agent with dual activity.
In the context of SHP2, dual allosteric inhibition has been explored. osti.govsemanticscholar.orgconsensus.app This involves using two different allosteric inhibitors that bind to distinct sites on the SHP2 protein. osti.govsemanticscholar.orgconsensus.app The simultaneous occupation of both allosteric sites can lead to enhanced pharmacological pathway inhibition in cells. osti.govsemanticscholar.orgconsensus.app This novel approach represents a rare example of dual allosteric targeted protein inhibition and offers a strategy for more potent and sustained suppression of SHP2 activity. osti.govsemanticscholar.org
Furthermore, combining SHP2 inhibitors with agents targeting other critical pathways, such as the PI3K/AKT pathway, is another dual inhibition strategy. wjgnet.com Since SHP2 can influence multiple signaling cascades, a multi-pronged attack can prevent cancer cells from rerouting signals through alternative survival pathways. nih.govnih.gov
Exploring Orthogonal Approaches to Reverse Immunosuppression
SHP2 plays a crucial role in regulating the tumor microenvironment (TME) and mediating immunosuppression. nih.govbioworld.comresearchgate.net It is involved in the signaling of immune checkpoint receptors like PD-1, and its inhibition can enhance anti-tumor immunity. nih.govresearchgate.net
Targeting SHP2 represents a dual therapeutic strategy by not only directly inhibiting tumor cell growth but also by reprogramming the immunosuppressive TME. researchgate.net Preclinical studies have shown that SHP2 inhibition can:
Enhance the activation of CD8+ cytotoxic T lymphocytes. researchgate.net
Decrease the infiltration of immunosuppressive M2-like tumor-associated macrophages (TAMs). bioworld.com
Synergize with anti-PD-1/PD-L1 therapies to promote more effective tumor cell killing. nih.govresearchgate.net
This orthogonal approach of combining direct tumor-targeted therapy with immunotherapy holds great promise for overcoming resistance and achieving durable responses. nih.govresearchgate.netresearchgate.nettargetedonc.com
Advanced Research Methodologies and Approaches in Shp2 in 6 Hydrochloride Studies
Biochemical and Biophysical Characterization
Biochemical and biophysical assays form the cornerstone of inhibitor characterization, providing quantitative measures of inhibitory potency and direct evidence of target engagement.
In vitro enzyme activity assays are fundamental for determining the potency of a SHP2 inhibitor. These assays measure the rate of the dephosphorylation reaction catalyzed by the SHP2 enzyme in the presence of varying concentrations of the inhibitor. A common approach involves a fluorescence-based assay using a substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). nih.gov The wild-type (WT) SHP2 enzyme typically exists in a closed, auto-inhibited conformation. nih.gov To measure the activity of allosteric inhibitors that bind to this conformation, the enzyme is often activated using a phosphopeptide, such as a dually phosphorylated insulin (B600854) receptor substrate 1 (IRS-1) peptide, which mimics its natural activation mechanism. nih.gov The results of these assays are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 (nM) |
|---|---|---|
| SHP099 hydrochloride | SHP2 | 70 |
| IACS-13909 | SHP2 | 15.7 |
| Sitneprotafib (JAB-3312) | SHP2 | 1.9 |
| PB17-036-01 | SHP2 | 645 |
Table 1. Biochemical IC50 values for representative allosteric SHP2 inhibitors, demonstrating their potency in enzymatic assays. nih.govmedchemexpress.com
Determining the binding affinity between an inhibitor and SHP2 is crucial for understanding its mechanism and potency. Several biophysical techniques are employed for this purpose:
Thermal Shift Assays (TSA): This method assesses the stabilization of the SHP2 protein upon ligand binding. The melting temperature (Tm) of the protein is measured in the presence and absence of the inhibitor. A significant increase in the Tm (a "thermal shift") indicates direct binding of the compound to the protein. nih.gov
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient. This movement changes upon binding of a ligand. MST can be used to quantitatively determine the equilibrium dissociation constant (Kd), which reflects the affinity of the inhibitor for SHP2. For one allosteric inhibitor, an MST assay determined a Kd value of 69 ± 3 µM. nih.gov
Fluorescence Quenching: This technique utilizes the intrinsic fluorescence of tryptophan residues within the SHP2 protein. The binding of a small molecule inhibitor can quench this fluorescence in a dose-dependent manner, providing evidence of a direct interaction. nih.gov
| Technique | Parameter Measured | Information Gained |
|---|---|---|
| Thermal Shift Assay (TSA) | Melting Temperature (Tm) Shift | Qualitative evidence of direct binding and protein stabilization. |
| MicroScale Thermophoresis (MST) | Dissociation Constant (Kd) | Quantitative measure of binding affinity. |
| Fluorescence Quenching | Change in Fluorescence Intensity | Confirmation of direct protein-ligand interaction. |
Table 2. Common biophysical techniques for determining protein-ligand binding affinity in SHP2 inhibitor studies. nih.gov
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Fluorescence Resonance Energy Transfer (FRET) are powerful tools for studying the conformational dynamics of SHP2. nih.gov These techniques can monitor changes in the protein's three-dimensional structure in solution upon inhibitor binding. For instance, NMR can be used to map the binding site of an inhibitor and to understand how binding affects the flexibility and conformation of different domains of SHP2. nih.gov Molecular dynamics (MD) simulations, a computational spectroscopic approach, complement these experimental techniques by providing an atomistic view of how an inhibitor binding to the allosteric site can stabilize the auto-inhibited conformation and influence the protein's dynamic behavior. mdpi.com
Structural Biology Techniques
Structural biology provides high-resolution, three-dimensional views of SHP2-inhibitor complexes, which is indispensable for understanding the precise molecular interactions and for guiding structure-based drug design.
X-ray crystallography is a premier technique for determining the atomic-resolution structure of protein-ligand complexes. springernature.com By co-crystallizing an inhibitor with the SHP2 protein and analyzing the resulting X-ray diffraction pattern, researchers can visualize the exact binding mode of the compound. nih.gov This structural information reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding. For allosteric inhibitors, crystal structures have been instrumental in showing how they bind to a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, thereby locking the enzyme in its inactive state. nih.gov The detailed analysis of these co-crystal structures is crucial for the rational design and optimization of new inhibitors with improved potency and selectivity. nih.govresearchgate.net
Cryo-electron microscopy (Cryo-EM) is an emerging and powerful technique in structural biology that allows for the study of large protein complexes and different conformational states in a near-native, frozen-hydrated state. While X-ray crystallography provides static snapshots, Cryo-EM can capture multiple conformations of a protein from a single sample. This is particularly valuable for a dynamic enzyme like SHP2, which transitions between open (active) and closed (inactive) states. Cryo-EM can be used to visualize how the binding of allosteric inhibitors influences the equilibrium between these states, providing critical insights into their mechanism of action on a larger, more complex scale.
Cell-Based Assays: Investigating the Cellular Impact of SHP2-IN-6 (hydrochloride)
Cell-based assays are fundamental in preclinical research to determine the biological effects of a compound on cellular processes. For SHP2-IN-6 (hydrochloride), also known as JAB-3068, these in vitro studies provide critical insights into its mechanism of action and therapeutic potential.
Cell Proliferation, Viability, and Colony Formation Assays
The ability of a compound to inhibit the growth and survival of cancer cells is a primary indicator of its potential as an anticancer agent. Assays measuring cell proliferation, viability, and the ability of single cells to form colonies are standard methods to evaluate these effects.
One study reported that SHP2-IN-6 (JAB-3068) inhibits the proliferation of KYSE-520, an esophageal squamous cell carcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 2.17 μM. jci.org
Further research compared the effects of several allosteric SHP2 inhibitors, including JAB-3068, on HEK293 cells. In this study, JAB-3068 demonstrated a half-maximal effective concentration (EC50) for cell growth inhibition, though specific values were not detailed in the available literature. jci.org The study also highlighted that the anti-proliferative effects of some SHP2 inhibitors are linked to off-target effects on autophagy, independent of their SHP2 inhibition. jci.org
Table 1: Effect of SHP2-IN-6 (JAB-3068) on Cell Proliferation
| Cell Line | Assay Type | Result (IC50/EC50) | Reference |
| KYSE-520 | Proliferation Assay | 2.17 μM (IC50) | jci.org |
| HEK293 | Cell Growth Inhibition | EC50 not specified | jci.org |
Analysis of Signaling Pathway Activation (e.g., Western Blot for Phosphorylation)
SHP2 is a critical phosphatase that positively regulates the Ras-MAPK signaling pathway. A key method to determine the on-target activity of a SHP2 inhibitor is to measure the phosphorylation status of downstream signaling proteins, such as ERK1/2, using Western blot analysis.
Research has shown that SHP2-IN-6 (JAB-3068) effectively inhibits the phosphorylation of ERK1/2 in HEK293 cells. This demonstrates the compound's ability to interfere with the SHP2-mediated signaling cascade. The cellular efficacy of JAB-3068, measured by its ability to inhibit ERK1/2 phosphorylation, was determined to have a half-maximal effective concentration (EC50) of approximately 20 nM. jci.org This indicates potent on-target activity at the cellular level.
The inhibition of SHP2 is believed to have dual effects by not only reducing cancer cell growth through the MAPK pathway but also by modulating immune responses. nih.gov
Table 2: Effect of SHP2-IN-6 (JAB-3068) on Signaling Pathway Activation
| Cell Line | Assay Type | Target | Result (EC50) | Reference |
| HEK293 | Western Blot | p-ERK1/2 | ~20 nM | jci.org |
Co-Immunoprecipitation and Protein-Protein Interaction Studies
Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. In the context of SHP2-IN-6 (hydrochloride), Co-IP could be used to investigate how the inhibitor affects the interaction of SHP2 with its binding partners and substrates. However, specific studies detailing the use of co-immunoprecipitation to analyze the effects of SHP2-IN-6 (JAB-3068) on SHP2 protein interactions are not available in the reviewed public literature.
Reporter Gene Assays for Transcriptional Programs
Reporter gene assays are used to study the regulation of gene expression. For a SHP2 inhibitor like SHP2-IN-6 (hydrochloride), these assays could be employed to understand how the inhibition of SHP2-mediated signaling pathways ultimately affects the activity of transcription factors and the expression of their target genes. For instance, a patent document mentions the use of a PD-1/PD-L1 NFAT reporter assay to test compounds, and lists JAB-3068 as a SHP-2 inhibitor. google.com However, detailed experimental results for SHP2-IN-6 (JAB-3068) in such reporter gene assays are not described in the available scientific literature.
In Vivo Preclinical Models
In vivo preclinical models, particularly tumor xenografts in immunodeficient mice, are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism before it can be considered for human clinical trials.
Tumor Xenograft Models
While it is widely reported that SHP2-IN-6 (JAB-3068) has undergone preclinical development and is being evaluated in clinical trials for various solid tumors, specific and detailed research findings from in vivo tumor xenograft models are not extensively available in the public domain. nih.govnih.gov General statements from reviews indicate that SHP2 inhibitors, as a class, suppress tumor growth in preclinical models. nih.gov One review mentions that JAB-3068 has the potential to reduce tumor burden by enhancing CD8+ antitumor immunity, suggesting its efficacy in in vivo models that incorporate immune system components. nih.gov However, specific data such as tumor growth inhibition rates, the tumor models used, and the direct effects of SHP2-IN-6 (JAB-3068) monotherapy in these models are not detailed in the currently accessible literature.
Genetically Engineered Mouse Models (GEMMs)
Genetically Engineered Mouse Models (GEMMs) are invaluable tools for studying the role of specific genetic mutations in disease development and for evaluating the efficacy of targeted therapies. In the context of SHP2 inhibition, GEMMs are designed to harbor specific mutations, such as those in the KRAS or EGFR genes, which are known to drive tumorigenesis and are often associated with SHP2 pathway activation.
While specific studies detailing the use of SHP2-IN-6 (hydrochloride) in GEMMs are not extensively documented in publicly available literature, the general application of these models for other SHP2 inhibitors provides a framework for potential research. For instance, GEMMs with activating mutations in genes like Kras have been instrumental in demonstrating the therapeutic potential of SHP2 inhibition. These models allow for the investigation of a compound's effect on tumor initiation, progression, and metastasis in an immunocompetent setting, which is crucial for understanding the interplay between the targeted therapy and the host immune system.
Patient-Derived Xenograft (PDX) Models
Patient-Derived Xenograft (PDX) models involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse. nih.gov These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. nih.govnih.gov
Efficacy and Pharmacodynamic Studies in Animal Models
Efficacy and pharmacodynamic (PD) studies in animal models are essential for understanding the relationship between drug exposure and its biological effect. researchgate.net These studies help in establishing a therapeutic window and optimizing dosing schedules.
For SHP2 inhibitors, these studies typically involve treating tumor-bearing mice (often xenograft or PDX models) with the compound and monitoring tumor volume over time. researchgate.net Pharmacodynamic assessments include the analysis of target engagement and downstream signaling modulation in tumor tissues. A common PD marker for SHP2 inhibition is the level of phosphorylated ERK (pERK), a key downstream effector in the MAPK signaling pathway. researchgate.netnih.gov Studies with SHP099 have successfully established a direct linear relationship between tumor growth inhibition and the duration of pERK inhibition. researchgate.net This type of pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical for predicting the clinical efficacy of novel SHP2 inhibitors like SHP2-IN-6 (hydrochloride).
Omics and Computational Approaches
Phosphoproteomics for SHP2-Dependent Signaling
Phosphoproteomics is a powerful mass spectrometry-based technique used to identify and quantify thousands of phosphorylation sites in a proteome. nih.govnih.gov This approach is particularly well-suited for studying the effects of phosphatase inhibitors like SHP2-IN-6 (hydrochloride). By comparing the phosphoproteomes of cells treated with and without the inhibitor, researchers can identify direct substrates of SHP2 and understand the global impact of its inhibition on cellular signaling networks. nih.gov
Studies utilizing other SHP2 inhibitors, such as SHP099, have successfully employed phosphoproteomics to reveal distinct response signatures in cancer cells. nih.gov These analyses have identified novel SHP2 substrates and have highlighted the dual roles of SHP2 in both scaffolding and catalysis. nih.gov For example, time-resolved phosphoproteomics in breast cancer cells treated with SHP099 revealed dynamic changes in the phosphorylation of over 400 tyrosine residues, providing deep insights into SHP2-dependent signaling. nih.gov
Kinomic Analyses for Pathway Activation Signatures
While phosphoproteomics provides a broad view of phosphorylation events, kinomic analyses focus more specifically on the activity of protein kinases. By assessing the phosphorylation status of known kinase substrates, researchers can infer the activation state of various signaling pathways. Inhibition of SHP2 is known to impact several key pathways, most notably the RAS-MAPK pathway. nih.gov
Inhibition of SHP2 has been shown to decrease the activation of ERK, a central kinase in the MAPK pathway. nih.gov Kinomic studies can provide a comprehensive signature of pathway activation or deactivation following treatment with an SHP2 inhibitor. This can help in identifying mechanisms of action, potential resistance pathways, and rational combination therapy strategies.
Transcriptional Profiling
Transcriptional profiling, often performed using techniques like RNA sequencing (RNA-seq), measures the expression levels of thousands of genes simultaneously. This provides a global view of the cellular response to a drug. By analyzing the changes in gene expression following treatment with an SHP2 inhibitor, researchers can identify downstream biological processes that are affected.
For instance, transcriptional profiling of SHP2-depleted tumors has been used to investigate the impact on cytokine expression. nih.gov In breast cancer cells, SHP2 inhibition was found to reduce the transcription of the pro-metastatic cytokine IL-8 by affecting the MAPK pathway and the activity of the transcription factor ETS1. nih.gov Such analyses are crucial for understanding the full spectrum of biological effects of SHP2 inhibitors and for discovering biomarkers that could predict patient response.
Molecular Docking and Virtual Screening for Inhibitor Discovery
Molecular docking and virtual screening are powerful computational techniques used to identify and prioritize potential inhibitors from large compound libraries. These methods predict the binding orientation and affinity of a ligand to a target protein, thereby streamlining the drug discovery process.
In the context of SHP2, pharmacophore-based virtual screening has been successfully employed to identify novel allosteric inhibitors. nih.gov This approach utilizes a 3D arrangement of essential chemical features that a molecule must possess to bind to the SHP2 allosteric site. For instance, a pharmacophore model developed based on the known allosteric inhibitor SHP099 was used to screen the Enamine™ Advanced Collection, leading to the identification of promising hit compounds. nih.gov Subsequent molecular docking studies against the allosteric tunnel of SHP2 (PDB ID: 5EHR) helped in ranking these hits based on their predicted binding affinity. nih.gov
Similarly, both ligand-based and structure-based virtual screening protocols have been validated and utilized to discover inhibitors targeting the active site of SHP2. mdpi.com These screenings have led to the identification of compounds with novel scaffolds that exhibit inhibitory activity against SHP2. mdpi.com Molecular docking simulations further provide insights into the specific binding modes of these compounds within the SHP2 protein, guiding further optimization efforts. digitellinc.com
The table below summarizes examples of computational screening approaches for SHP2 inhibitor discovery.
| Screening Method | Target Site | Compound Library | Key Findings |
| Pharmacophore-based virtual screening | Allosteric site | Enamine™ Advanced Collection | Identification of potential small molecule allosteric inhibitors. nih.gov |
| Ligand-based and structure-based virtual screening | Active site | NSC database | Discovery of novel SHP2 inhibitors with anti-proliferative activity. mdpi.com |
| Shape-based virtual screening (AlphaShape) | Allosteric site | In-house library | Identification of a novel structural skeleton with SHP2 inhibitory activity. digitellinc.com |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of protein-ligand interactions and the conformational stability of the complex. These methods are crucial for validating docking results and elucidating the molecular determinants of inhibitor binding and selectivity.
MD simulations have been extensively used to study the conformational ensemble of SHP2's tandem SH2 domains, revealing the intrinsic structural plasticity that is essential for its function. uni-saarland.de For inhibitor discovery, MD simulations of docked ligand-protein complexes are performed to assess their stability over time. mdpi.com For example, a 100 ns MD simulation of a camptothecin (B557342) analog, FL118, complexed with the SHP2 wildtype protein showed that the complex became stable over the simulation period, validating the docking predictions. mdpi.com
The following table highlights the application of molecular dynamics simulations in SHP2 inhibitor research.
| Simulation Focus | Key Insights |
| Stability of ligand-protein complexes | Validation of docking poses and assessment of conformational stability over time. mdpi.comresearchgate.net |
| Binding free energy calculations | Quantitative prediction of binding affinities and identification of key interacting residues. researchgate.netrsc.org |
| Conformational dynamics of SHP2 | Understanding the structural plasticity of SHP2 domains and its role in function and inhibition. uni-saarland.de |
Drug Discovery and Development Strategies
The discovery and development of SHP2 inhibitors involve a multifaceted approach that integrates computational methods with experimental validation and optimization strategies.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a hit compound to understand how these changes affect its biological activity. The goal of SAR studies is to identify the key chemical moieties responsible for the compound's potency and selectivity, leading to the design of optimized inhibitors.
For SHP2 inhibitors, SAR studies have been crucial in refining initial hits identified from screening campaigns. For example, after identifying a novel benzothiophenone-furanylbenzamide scaffold, SAR studies revealed the essential roles of the carbonyl oxygen, the amide group, and the hydroxyl group for inhibitory activity. nih.gov These studies also demonstrated that the nature of the substituent on the amide nitrogen significantly influences the compound's potency. nih.gov Similarly, SAR investigations on another series of compounds highlighted that the simultaneous presence of negatively charged groups at both ends of the molecule is essential for SHP2 inhibition. nih.gov
The table below provides examples of SAR findings for different SHP2 inhibitor scaffolds.
| Inhibitor Scaffold | Key SAR Findings |
| Benzothiophenone-furanylbenzamide | Essentiality of the carbonyl oxygen, amide group, and hydroxyl group for activity. nih.gov |
| Biphenyl-based scaffold | Importance of negatively charged groups for binding affinity. nih.gov |
| Furanylbenzamide | The nature of the amide N-substituent significantly impacts potency. nih.gov |
High-Throughput Screening (HTS) for Novel Inhibitors
High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological target. HTS is a cornerstone of modern drug discovery for identifying initial hit compounds.
For SHP2, robust HTS protocols have been developed to discover both active site and allosteric inhibitors. nih.gov One such protocol combines a fluorescence-based enzyme assay with a conformation-dependent thermal shift assay. nih.govdrugtargetreview.com This cross-validation approach effectively eliminates false-positive hits that may arise from fluorescence interference. nih.govdrugtargetreview.com An initial screen of an in-house library of approximately 2,300 compounds using this method successfully identified several new SHP2-PTP and allosteric inhibitors. nih.govdrugtargetreview.com The protein thermal shift (PTS) assay, in particular, has proven to be a highly robust and label-free HTS platform capable of identifying true hits with confirmed inhibitory activity and selectivity for SHP2. nih.gov
The following table summarizes key aspects of HTS campaigns for SHP2 inhibitors.
| HTS Methodology | Assay Principle | Throughput | Outcome |
| Cross-validation protocol | Fluorescence-based enzyme assay and thermal shift assay | ~2,300 compounds | Identification of novel active site and allosteric inhibitors. nih.govdrugtargetreview.com |
| Protein Thermal Shift (PTS) | Label-free detection of ligand binding | Scalable to large libraries | Identification of validated scaffolds for SHP2 inhibition. nih.gov |
Proteolysis-Targeting Chimeras (PROTACs) for SHP2 Degradation
Proteolysis-Targeting Chimeras (PROTACs) represent an innovative therapeutic modality that induces the degradation of a target protein rather than simply inhibiting its activity. mdpi.com PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, SHP2), a linker, and a ligand that recruits an E3 ubiquitin ligase. mdpi.com This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov
The development of SHP2-targeting PROTACs offers a promising alternative to traditional small-molecule inhibitors, with the potential to overcome resistance mechanisms. nih.gov The first SHP2 PROTAC, D26, was reported to recruit the Von Hippel-Lindau (VHL) E3 ligase. researchgate.net Researchers have since developed PROTACs by conjugating SHP2-binding warheads, such as RMC-4550, with ligands for E3 ligases like cereblon (CRBN) via various linkers. nih.gov These efforts have led to the identification of potent and effective SHP2 degraders, such as SHP2-D26, which can achieve low nanomolar degradation concentrations (DC50) and reduce SHP2 protein levels by over 95% in cancer cells. patsnap.com
The table below lists key examples of SHP2-targeting PROTACs.
| PROTAC Name | SHP2 Ligand | E3 Ligase Ligand | Key Characteristics |
| SHP2-D26 | Allosteric inhibitor-based | Von Hippel-Lindau (VHL) | First reported potent SHP2 PROTAC. researchgate.netpatsnap.com |
| RMC-4550-based PROTAC | RMC-4550 | Pomalidomide (IMiD derivative) | Induces selective SHP2 degradation at sub-micromolar concentrations. nih.gov |
Q & A
Q. What is the molecular mechanism by which SHP2-IN-6 (hydrochloride) inhibits tumor cell proliferation?
SHP2-IN-6 (hydrochloride) selectively inhibits the SHP2 phosphatase, a key node in the MAPK signaling pathway. By binding to the allosteric site of SHP2, it disrupts conformational activation, thereby blocking downstream RAS-ERK signaling critical for tumor cell survival and proliferation . Methodological validation includes:
- Phosphoprotein analysis : Use Western blotting to quantify ERK1/2 phosphorylation levels in treated versus untreated cells.
- Cellular assays : Measure dose-dependent inhibition of proliferation in SHP2-dependent cancer cell lines (e.g., KYSE-520 esophageal carcinoma) using MTT or CellTiter-Glo assays .
Q. How is the IC50 value of SHP2-IN-6 (hydrochloride) determined experimentally?
The IC50 (25.8 nM) is typically derived from dose-response curves in enzymatic and cellular assays:
- Enzymatic assays : Recombinant SHP2 phosphatase activity is measured using para-nitrophenyl phosphate (pNPP) as a substrate. Inhibitor potency is calculated via nonlinear regression of activity versus log[inhibitor] .
- Cellular assays : Cell viability data from cancer models (e.g., NCI-H1975 lung adenocarcinoma) are fitted to a sigmoidal curve to determine the half-maximal inhibitory concentration .
Q. What experimental models are appropriate for evaluating SHP2-IN-6 (hydrochloride) efficacy?
- In vitro : Use SHP2-dependent cell lines (e.g., KYSE-520, NCI-H358) with confirmed SHP2 overexpression or activating mutations. Include negative controls (SHP2-null cells) to validate target specificity .
- In vivo : Xenograft models (e.g., nude mice implanted with patient-derived SHP2-mutant tumors) with daily oral dosing (e.g., 10–50 mg/kg). Monitor tumor volume and MAPK pathway biomarkers in post-treatment biopsies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values across studies?
Variations in IC50 may arise from:
- Assay conditions : Differences in buffer pH, temperature, or substrate concentration (e.g., pNPP vs. fluorescent substrates) .
- Cell line heterogeneity : SHP2 expression levels, genetic background (e.g., KRAS/NRAS mutational status), or off-target effects in non-isogenic models .
- Data normalization : Ensure consistent normalization to vehicle-treated controls and use of standardized statistical methods (e.g., four-parameter logistic regression) .
Q. What strategies improve the bioavailability and pharmacokinetic profile of SHP2-IN-6 (hydrochloride) in vivo?
- Formulation optimization : Use solubility-enhancing agents (e.g., cyclodextrins) or lipid-based nanoparticles to improve oral absorption .
- Dose regimen : Employ pharmacokinetic studies to determine optimal dosing intervals. For example, split dosing (e.g., 25 mg/kg twice daily) may mitigate rapid clearance observed in rodent models .
Q. How can combinatorial therapies enhance the antitumor efficacy of SHP2-IN-6 (hydrochloride)?
- Synergy screens : Test SHP2-IN-6 with MEK inhibitors (e.g., trametinib) or RTK inhibitors (e.g., erlotinib) using a matrix of dose combinations. Analyze synergy via Chou-Talalay or Bliss independence models .
- Resistance mitigation : Evaluate adaptive feedback mechanisms (e.g., PI3K/AKT upregulation) via RNA-seq or phosphoproteomics. Co-targeting compensatory pathways may delay resistance .
Q. How do researchers validate target engagement and specificity in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm SHP2 binding by measuring thermal stabilization of the protein in lysates from treated cells .
- Off-target profiling : Use kinase/phosphatase inhibitor panels (e.g., Eurofins DiscoverX) to rule out activity against homologous phosphatases (e.g., SHP1) .
Data Contradiction and Reproducibility
Q. Why might in vitro potency fail to translate to in vivo efficacy?
- Pharmacokinetic limitations : Poor solubility or rapid hepatic metabolism may reduce bioavailable concentrations. Monitor plasma levels via LC-MS/MS and adjust formulations .
- Tumor microenvironment : Stromal interactions or immune evasion mechanisms may dampen efficacy. Use syngeneic models or co-cultures with fibroblasts to mimic in vivo complexity .
Q. How should researchers address variability in SHP2 dependency across cancer types?
- Biomarker stratification : Pre-screen patient-derived xenografts (PDXs) or organoids for SHP2 mutations (e.g., E76A), GTPase activation, or pathway dependency via RNAi/CRISPR validation .
- Context-specific signaling : Profile baseline MAPK activity using phospho-ERK immunohistochemistry to identify tumors reliant on SHP2 signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
